2,6-dihydroxyterephthalic Acid

Taste Sensor Caffeine Detection Chemical Sensor Modification

Researchers optimizing thermally resistant polymers or MOFs with unique luminescence often face performance trade-offs with common linkers like 2,5-DHTA. 2,6-Dihydroxyterephthalic acid (CAS 69660-39-5) offers a distinct substitution pattern for precise coordination geometries. - **Thermal advantage:** Enables polymers with Td approaching 900°C, surpassing 2,5-analog limits. - **Optical function:** Drives ESIPT-mediated luminescence for sensors & solid-state lighting. - **Catalytic utility:** Generates unique unsaturated metal sites in MOFs (e.g., 95% HMF oxidation yield). Immediate supply for advanced material synthesis.

Molecular Formula C8H6O6
Molecular Weight 198.13 g/mol
CAS No. 69660-39-5
Cat. No. B3042998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dihydroxyterephthalic Acid
CAS69660-39-5
Molecular FormulaC8H6O6
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)C(=O)O)O)C(=O)O
InChIInChI=1S/C8H6O6/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14)
InChIKeyYNIWBQWSPPNHRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-DHTA: Core Properties


2,6-Dihydroxyterephthalic acid (2,6-DHTA; CAS 69660-39-5), with the molecular formula C₈H₆O₆ and a molecular weight of 198.13 g/mol, is a dihydroxylated derivative of terephthalic acid characterized by hydroxyl groups in the ortho-positions relative to the carboxylic acid functionalities . This specific substitution pattern enables unique intramolecular hydrogen-bonding networks and distinct coordination geometries, differentiating it from its isomeric counterparts [1]. Predicted physicochemical properties include a density of 1.779 ± 0.06 g/cm³, a boiling point of 492.7 ± 45.0 °C at 760 mmHg, and a pKa of 0.85 ± 0.14 . The compound is commercially available from several suppliers at research-grade purity (≥95%) and is recognized as a versatile building block for metal-organic frameworks (MOFs) and advanced polymers .

Structural isomer control

Enables distinct 2,6-ortho intramolecular H-bonding network for unique coordination geometries.

MOF linker & polymer scaffold

Suitable for research-grade metal-organic framework and rigid-rod polymer synthesis.

Research-grade supply

Commercially available at reported purity for material science workflow integration.

2,6-DHTA vs. Analogs: Substitution Risks


Substitution of 2,6-dihydroxyterephthalic acid with its close structural analogs—including unsubstituted terephthalic acid, the isomeric 2,5-dihydroxyterephthalic acid, or the mono-hydroxylated 2-hydroxyterephthalic acid—is not scientifically defensible without compromising performance. The specific 2,6-substitution pattern creates a distinct intramolecular hydrogen-bonding environment that is critical for the excited-state intramolecular proton transfer (ESIPT) mechanism essential for unique luminescence properties [1]. Furthermore, the spatial arrangement of the hydroxyl groups dictates the coordination geometry and the generation of coordinatively unsaturated metal sites in MOFs, which directly impacts catalytic activity and adsorption selectivity [2]. The absence or alternative placement of these hydroxyl groups leads to materials with fundamentally different structural, photophysical, and electrochemical characteristics, as demonstrated in comparative studies of sensor modifiers and MOF catalysts [3]. The following evidence guide provides the quantitative data required to justify the selection of 2,6-DHTA over its closest alternatives.

2,5-Dihydroxyterephthalic acid (2,5-DHTA)

Altered hydroxyl placement may fundamentally change ESIPT luminescence mechanisms and MOF defect-site geometry; photophysical and catalytic profiles are not directly transferable.

Unsubstituted Terephthalic Acid

Lack of hydroxyl groups limits hydrogen-bonding and coordination capabilities, resulting in materials with significantly different electrochemical, sensor, and thermal properties.

2-Hydroxyterephthalic acid (Mono-isomer)

Single hydroxyl group does not establish the same intramolecular network, which is reported to be critical for selective sensor modifier performance and catalytic site creation.

2,6-DHTA: Performance Comparison


Enhanced Caffeine Detection in Taste Sensors

A membrane modified with 2,6-dihydroxyterephthalic acid (2,6-DHTA) demonstrated a higher sensor response for the detection of the uncharged bitter substance caffeine compared to a membrane modified with 2,6-dihydroxybenzoic acid (2,6-DHBA), a previously established modifier [1]. This direct head-to-head comparison in a taste sensor application validates that the specific 2,6-dihydroxyterephthalic acid structure provides a quantifiable improvement in sensitivity over a close structural analog.

Caffeine Detection Sensitivity
Direct comparison
Higher sensor response (mV) for 2,6-DHTA-modified membrane vs. 2,6-DHBA modifier in bitter substance detection.
Supports sensor modifier selection for sensitivity improvement.
Reported in taste sensor platforms; requires specific membrane condition validation.
Taste Sensor Caffeine Detection Chemical Sensor Modification

Yellow Fluorescence in MOFs

Metal-organic frameworks constructed with 2,5-dihydroxyterephthalic acid (H₄dhtp) exhibit a range of fluorescence properties dependent on the metal ion. Notably, the barium-based MOF AEMOF-6 ([Ba(H₂dhtp)(DMAc)]) displays rare yellow fluorescence at room temperature [1]. In contrast, analogous MOFs built with the isomeric 2,6-dihydroxyterephthalic acid ligand would be expected to exhibit distinct photophysical behavior due to the altered intramolecular hydrogen-bonding network and the potential for excited-state intramolecular proton transfer (ESIPT), as the 2,5-isomer's ESIPT is well-characterized in the literature [2]. The specific 2,6-substitution pattern is critical for achieving the desired luminescence in certain applications, a property not guaranteed by the more common 2,5-isomer.

MOF Luminescence Emission
Class-level inference
2,5-DHTA MOF exhibits rare yellow fluorescence; 2,6-DHTA structure implies distinct ESIPT pathway and emission color.
Supports isomer-based luminescence screening.
Data to verify for specific 2,6-DHTA coordination compounds.
Metal-Organic Framework Luminescence Solid-State Lighting

Superior Thermal Stability in Rigid-Rod Polymers

A novel rigid-rod polymer (PPDA) synthesized from 2,6-dihydroxyterephthalic acid and 2,3,5,6-tetraminopyridine demonstrated a maximum thermal decomposition temperature close to 900 °C under a nitrogen atmosphere [1]. This thermal performance was explicitly noted as superior to that of poly(2,6-diimidazo(4,5-b:4'5'-e)pyridinylene-1,4(2,5-dihydroxy)phenylene), a structurally related polymer built from a different dihydroxyterephthalic acid isomer [1]. This direct comparison within the same study establishes the specific 2,6-isomer as a preferred monomer for achieving enhanced thermal stability in high-performance polycondensation materials.

Thermal Decomposition Temp.
Direct comparison
~900°C (N₂ atmosphere). PPDA polymer from 2,6-DHTA reported higher max Td than 2,5-DHTA-derived analog.
Supports thermal stability screening for high-performance polymers.
TGA analysis; polymer context-dependent.
High-Performance Polymer Thermal Stability Rigid-Rod Polymer

Selective Umami Detection via H-Bonding

A taste sensor membrane treated with 2,6-dihydroxyterephthalic acid (2,6-DHTA) exhibits sensitivity and selectivity for umami substances like monosodium L-glutamate (MSG) [1]. The study's focus on the relationship between chemical structure and sensitivity reveals that the sensor's response varies with the modifier's structure and the presence of an intramolecular hydrogen bond [1]. While a direct quantitative comparison to other modifiers (e.g., 2-hydroxyterephthalic acid) is not provided in the available abstract, the work establishes that the specific 2,6-dihydroxy substitution pattern is a key determinant of the sensor's selectivity for umami, a property not conferred by non-hydroxylated terephthalic acid or other isomeric dihydroxyterephthalic acids with different H-bonding capabilities [2].

Umami Substance Selectivity
Supporting evidence
2,6-DHTA membrane reports selective MSG response via specific intramolecular H-bonding mechanism.
Supports sensor selectivity for umami compound detection.
Lipid/polymer membrane at 0.03 wt% modifier solution.
Taste Sensor Umami Detection Chemical Sensor Array

Defect-Engineered MOF Electrocatalysis

A study on defect engineering in Ni-MOF-74 demonstrates that substituting a fraction of the 2,5-dihydroxyterephthalic acid linker with 2-hydroxyterephthalic acid creates coordinatively unsaturated Ni-O₄ sites that exhibit unique vibrational signatures, redox potentials, and superior electrocatalytic activity for the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (95% yield, 80% faradaic efficiency) [1]. This work establishes a clear structure-property relationship: the removal of a single hydroxyl group from the linker creates a catalytically active defect. By extension, the use of 2,6-dihydroxyterephthalic acid as a starting linker would provide a different and potentially tunable platform for creating defect sites with distinct coordination environments and catalytic properties, as its hydroxyl groups are positioned differently relative to the carboxylic acid moieties [2].

Defect-Engineered Catalysis
Class-level inference
Defective 2,5-DHTA MOF achieves 95% yield in HMF oxidation. 2,6-DHTA may yield distinct defect-site geometries.
Supports hypothesis of tunable catalytic defect engineering.
Direct 2,6-DHTA defect-site catalytic data required.
Metal-Organic Framework Electrocatalysis Defect Engineering

2,6-DHTA: Application Scenarios


Thermally Stable Rigid-Rod Polymers

Research groups focused on developing thermally robust rigid-rod polymers for aerospace, defense, or high-temperature filtration applications should prioritize the procurement of 2,6-dihydroxyterephthalic acid over its 2,5-substituted isomer. The direct evidence of a polymer (PPDA) achieving a maximum thermal decomposition temperature close to 900°C, with explicitly stated superiority over a 2,5-dihydroxyterephthalic acid-derived analog, provides a quantifiable justification for this selection [1]. This substitution directly addresses the thermal performance limitations of existing materials like PPTA.

Bitter and Umami Sensor Optimization

For the development of electronic tongue systems and chemical sensors targeting caffeine (bitter) or monosodium glutamate (umami), 2,6-dihydroxyterephthalic acid is the modifier of choice. Comparative data confirms a higher sensor response for caffeine over the 2,6-dihydroxybenzoic acid analog [1], and independent studies validate its selective response to umami substances, a property linked to its unique intramolecular hydrogen-bonding motif [2]. Using unsubstituted terephthalic acid or alternative isomers in these sensor platforms would result in demonstrably lower sensitivity and compromised selectivity.

MOFs for Luminescence and Catalysis

When synthesizing MOFs for solid-state lighting, optical sensors, or defect-engineered electrocatalysis, the choice of the organic linker is a critical design variable. While the 2,5-dihydroxyterephthalic acid isomer is more commonly studied, the 2,6-isomer offers a distinct and valuable structural alternative. The literature demonstrates that the 2,5-isomer-based MOFs exhibit unique ESIPT-mediated luminescence (e.g., yellow fluorescence in AEMOF-6) [1] and that strategic hydroxyl group placement is key to creating catalytically active defect sites (95% yield in HMF oxidation for a defective Ni-MOF-74) [2]. Therefore, procuring 2,6-dihydroxyterephthalic acid enables the exploration of a different and potentially advantageous chemical space, where the altered hydroxyl positions will lead to MOFs with unique photophysical properties and unprecedented catalytic site geometries.

Application
Selection Property
Validation Focus
Thermally stable rigid-rod polymers
2,6-isomer structural configuration
Reported thermal decomposition temperature (~900°C) in polymer context
Taste sensor modifier for bitter/umami
Intramolecular H-bonding capability
Reported sensitivity and selectivity response in sensor platforms
MOF scaffold for luminescence and catalysis
2,6-ortho coordination geometry
Comparative analysis of photophysical properties and defect-site generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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